molecular formula C16H15BrOS B1292962 3'-Bromo-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-03-8

3'-Bromo-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1292962
CAS No.: 898781-03-8
M. Wt: 335.3 g/mol
InChI Key: SXMFFEJNJLKDGN-UHFFFAOYSA-N
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Description

3’-Bromo-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H15BrOS and a molecular weight of 335.3 g/mol. This compound has gained attention in scientific studies due to its diverse applications and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(4-thiomethylphenyl)propiophenone typically involves the bromination of 3-(4-thiomethylphenyl)propiophenone. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for 3’-Bromo-3-(4-thiomethylphenyl)propiophenone are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(4-thiomethylphenyl)propiophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

3’-Bromo-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The bromine atom and thiomethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Bromo-3’-fluoro-3-(4-thiomethylphenyl)propiophenone: Similar in structure but with a fluorine atom instead of a hydrogen atom at the 3’ position.

    3-Bromothiophene-2-carboxylic acid methyl ester: Similar in having a bromine atom and thiomethyl group but differs in the core structure.

Uniqueness

3’-Bromo-3-(4-thiomethylphenyl)propiophenone is unique due to its specific combination of a bromine atom and a thiomethyl group attached to a propiophenone core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various scientific research applications.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrOS/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMFFEJNJLKDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644372
Record name 1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-03-8
Record name 1-(3-Bromophenyl)-3-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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